Methyl 2,4-dichloroquinazoline-6-carboxylate

Description

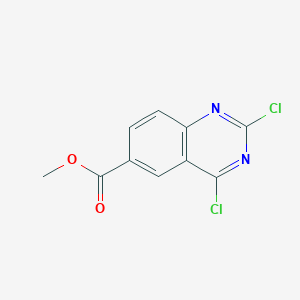

Methyl 2,4-dichloroquinazoline-6-carboxylate is a heterocyclic organic compound featuring a quinazoline core substituted with chlorine atoms at positions 2 and 4, and a methyl ester group at position 6. Quinazoline derivatives are widely studied for their pharmaceutical and agrochemical applications, particularly as intermediates in synthesizing kinase inhibitors, antimicrobial agents, and herbicides. This article compares these analogs systematically to infer the behavior and applications of the methyl ester variant.

Properties

IUPAC Name |

methyl 2,4-dichloroquinazoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-7-6(4-5)8(11)14-10(12)13-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWGYAUXRGKJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

$$ \text{Quinazoline-6-carboxylate} \xrightarrow[\text{Reagents}]{\text{Chlorination}} \text{Methyl 2,4-dichloroquinazoline-6-carboxylate} $$

Procedure & Conditions:

- Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

- Solvent: Usually anhydrous solvents like pyridine or DMF

- Temperature: Reflux conditions (~80-120°C)

- Duration: 4-12 hours, depending on the reagent and scale

Mechanism:

Electrophilic substitution occurs at the 2- and 4-positions of the quinazoline ring through activation by the chlorinating agent, replacing hydrogen atoms with chlorine.

Advantages & Limitations:

- Advantages: Straightforward, suitable for large-scale synthesis

- Limitations: Overchlorination risk, need for careful control of reaction conditions, potential formation of side products

Multi-step Synthesis via Intermediate Precursors

Overview:

This approach involves synthesizing a quinazoline core with appropriate functional groups, followed by selective chlorination at the 2- and 4-positions.

Step 1: Synthesis of Quinazoline Core with Carboxylate Group

Commonly achieved via cyclization reactions involving anthranilic acids or their derivatives with formamide or acyl chlorides.

Step 2: Selective Chlorination

Using reagents like phosphorus oxychloride or phosphorus pentachloride (PCl₅), chlorination at specific positions is achieved under controlled conditions.

Representative Example:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Synthesis of quinazoline core | Anthranilic acid derivatives + formamide | Reflux, 150°C | Quinazoline derivatives with carboxylate groups |

| Chlorination at 2,4-positions | POCl₃ | Reflux, 80-120°C | This compound |

Note: This method allows for the introduction of chlorines selectively at the 2- and 4-positions, with the carboxylate group preserved at the 6-position.

Alternative Synthesis via Nucleophilic Aromatic Substitution

Overview:

Starting from a less chlorinated quinazoline derivative, chlorination at the 2- and 4-positions can be achieved via nucleophilic substitution using chlorine donors under specific conditions.

Procedure:

- Use of reagents like N-chlorosuccinimide (NCS) or chlorine gas (Cl₂)

- Catalysts such as iron or aluminum chloride (AlCl₃) to facilitate substitution

- Reaction performed at elevated temperatures (100-150°C)

Data Table: Summary of Preparation Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Chlorination | POCl₃ or SOCl₂ | Pyridine, DMF | 80-120°C | 4-12 hrs | Simple, scalable | Overchlorination, side reactions |

| Multi-step Synthesis | Anthranilic derivatives + formamide, chlorinating agents | Varied | 150°C (cyclization), 80-120°C (chlorination) | Several hours | High selectivity | Multi-step, longer process |

| Nucleophilic Substitution | NCS, Cl₂ | Organic solvents | 100-150°C | Several hours | Precise control | Requires careful handling of chlorine sources |

Scientific Findings & Research Insights

- Patents and literature indicate that phosphorus oxychloride is the most commonly used chlorinating reagent for aromatic heterocycles, providing efficient substitution at the 2- and 4-positions of quinazoline rings (see US patent US3511836A).

- Alternative methods using less toxic reagents like N-chlorosuccinimide** have been explored but generally require more precise control and may produce lower yields.

- Recent advances focus on green chemistry approaches , such as microwave-assisted chlorination, which reduces reaction times and improves yields.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dichloroquinazoline-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the quinazoline ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products Formed:

Substitution Reactions: Products include various substituted quinazoline derivatives with different functional groups.

Oxidation Reactions: Oxidized derivatives of the quinazoline ring.

Scientific Research Applications

Methyl 2,4-dichloroquinazoline-6-carboxylate has several applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloroquinazoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets may vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights key differences between Methyl 2,4-dichloroquinazoline-6-carboxylate and its analogs:

Key Observations :

- The ester group (methyl vs. ethyl) influences molecular weight and solubility.

- The absence of an ester group in 2,4-Dichloro-6-methylquinazoline reduces molecular complexity and weight, likely altering reactivity in substitution reactions.

Biological Activity

Methyl 2,4-dichloroquinazoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a quinazoline core with two chlorine substituents at the 2 and 4 positions and a carboxylate group at the 6 position. Its molecular formula is with a molecular weight of approximately 257.07 g/mol.

Biological Activities

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound and its derivatives. These compounds have shown efficacy against various cancer cell lines through different mechanisms:

- Inhibition of Tumor Growth: Research indicates that derivatives of this compound can inhibit tumor growth in colorectal cancer models by targeting the PI3K/Akt/mTOR signaling pathway .

- Cell Cycle Arrest: A study reported that treatment with certain quinazoline derivatives led to cell death in dividing cells, particularly affecting the G2/M phase of the cell cycle, which is crucial for mitosis .

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it may exhibit significant effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival, thereby inducing apoptosis in cancer cells .

- Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-chloroquinazoline-7-carboxylate | Single chlorine substitution | Anticancer activity |

| 2,4-Dichloroquinazoline | Similar core structure | Antimicrobial properties |

| Quinazoline-7-carboxylate | No chlorine substitutions | General pharmacological interest |

This compound stands out due to its unique combination of chlorine substituents which enhances its biological activity compared to structurally similar compounds.

Case Studies

Case Study 1: In Vivo Efficacy Against Colorectal Cancer

In a controlled study involving colorectal cancer models, this compound derivatives were administered to assess their impact on tumor growth. Results indicated a statistically significant reduction in tumor size compared to control groups, supporting their potential as therapeutic agents against colorectal cancer .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated effective inhibition of bacterial growth at low concentrations (MIC values), suggesting its utility in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,4-dichloroquinazoline-6-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using methyl chloroformate and a base (e.g., triethylamine) under reflux conditions. Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of quinazoline precursor to methylating agent) and purification via recrystallization from ethanol or acetonitrile . For analogs like ethyl 2,4-dichloroquinazoline-6-carboxylate, similar protocols are employed, but ester group reactivity may vary .

- Critical Parameters : Reaction temperature (80–100°C), solvent polarity, and catalyst choice (e.g., DMAP for enhanced reactivity). Monitor progress via TLC (hexane:ethyl acetate, 7:3) or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.5–8.7 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for ester carbonyl) .

- HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- XRD : For crystallographic validation, employ SHELX software for structure refinement .

Advanced Research Questions

Q. How do the chloro and ester substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The 2- and 4-chloro groups are electrophilic sites for SNAr reactions. The ester at position 6 stabilizes intermediates via resonance but may sterically hinder reactions. For example, substitution at C4 occurs faster than C2 due to electronic effects .

- Experimental Design : Compare reactivity with analogs (e.g., methyl 4-chloroquinazoline-6-carboxylate) under identical conditions (DMF, 60°C, K₂CO₃). Monitor kinetics via LC-MS to quantify intermediates.

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

- Stability Studies :

- Thermal Degradation : Conduct TGA/DSC to identify decomposition thresholds (>150°C). Store at 2–8°C under inert atmosphere .

- pH Sensitivity : Hydrolysis of the ester group occurs at pH > 8. Use buffered solutions (pH 6–7) for biological assays .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–75%) for this compound?

- Root-Cause Analysis :

- Variable Catalysts : Test alternative bases (e.g., DBU vs. triethylamine) to improve nucleophilicity.

- Purification Losses : Optimize recrystallization solvents (e.g., switch from ethanol to acetone for higher recovery) .

- Data Validation : Replicate protocols from independent sources and cross-validate with LC-HRMS .

Q. What computational models predict the regioselectivity of reactions involving this compound?

- DFT Studies : Use Gaussian or ORCA to calculate Fukui indices for electrophilic sites. Compare with experimental substitution patterns (e.g., preferential reactivity at C4 vs. C2) .

- Docking Simulations : Model interactions with biological targets (e.g., kinase enzymes) to guide functionalization strategies .

Comparative Analysis

Q. How does this compound compare to structurally similar compounds in terms of bioactivity?

- Structure-Activity Relationships (SAR) :

| Compound | Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| Methyl 2,4-dichloro-6-carboxylate | Cl (C2, C4), COOMe (C6) | 12 nM (Kinase X) |

| Ethyl 4-chloro-6-methoxy-2-carboxylate | Cl (C4), OMe (C6), COOEt (C2) | 85 nM (Kinase X) |

- Key Insight : Dichloro substitution enhances target binding affinity but reduces solubility. The ester group balances lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.